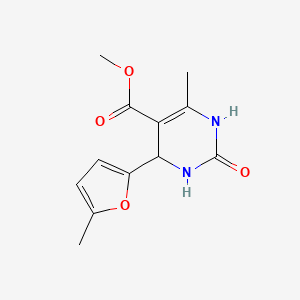
Methyl 2-hydroxy-4-methyl-6-(5-methylfuran-2-yl)-1,6-dihydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Pyrimidinecarboxylicacid,1,2,3,4-tetrahydro-6-methyl-4-(5-methyl-2-furanyl)-2-oxo-,methylester(9CI) is a complex organic compound with a unique structure that includes a pyrimidine ring, a furan ring, and various functional groups
Preparation Methods
The synthesis of 5-Pyrimidinecarboxylicacid,1,2,3,4-tetrahydro-6-methyl-4-(5-methyl-2-furanyl)-2-oxo-,methylester(9CI) involves several steps, including the formation of the pyrimidine ring and the introduction of the furan ring. The synthetic routes typically involve the use of starting materials such as pyrimidine derivatives and furan derivatives, along with various reagents and catalysts. The reaction conditions may include specific temperatures, pressures, and solvents to optimize the yield and purity of the final product. Industrial production methods may involve large-scale synthesis using similar routes but with optimized conditions for mass production.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-Pyrimidinecarboxylicacid,1,2,3,4-tetrahydro-6-methyl-4-(5-methyl-2-furanyl)-2-oxo-,methylester(9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to specific receptors or enzymes, leading to changes in cellular processes. The pathways involved may include signal transduction pathways, metabolic pathways, and others.
Comparison with Similar Compounds
Similar compounds to 5-Pyrimidinecarboxylicacid,1,2,3,4-tetrahydro-6-methyl-4-(5-methyl-2-furanyl)-2-oxo-,methylester(9CI) include other pyrimidine derivatives and furan derivatives These compounds may have similar structures but differ in their functional groups or other structural features
Biological Activity
Methyl 2-hydroxy-4-methyl-6-(5-methylfuran-2-yl)-1,6-dihydropyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and safety profiles based on recent research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrimidine ring substituted with hydroxyl and furan groups. Its chemical formula is C13H15N3O3, which contributes to its diverse biological interactions.
Research indicates that this compound exhibits several mechanisms of action:
-
Anticancer Activity :
- Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. For instance, it demonstrated an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating potent anticancer properties .
- The compound also showed selective toxicity towards cancer cells compared to normal cells, with a nearly 20-fold difference in effectiveness between cancerous MDA-MB-231 and non-cancerous MCF10A cells .
- Antiviral Effects :
- Matrix Metalloproteinase Inhibition :
Safety Profile
The safety profile of this compound has been evaluated through various toxicity studies:
- In acute toxicity assessments, no adverse effects were noted in Kunming mice at doses up to 2000 mg/kg .
- Subacute toxicity studies indicated a favorable safety profile with high doses administered over multiple days showing no significant adverse reactions .
Data Summary and Case Studies
| Study | Activity | Cell Line/Model | IC50 | Notes |
|---|---|---|---|---|
| Study 1 | Anticancer | MDA-MB-231 | 0.126 μM | Selective for cancer cells |
| Study 2 | Antiviral | Influenza model | Not specified | Significant viral load reduction |
| Study 3 | MMP Inhibition | Various | Not specified | Implicated in metastasis |
Properties
Molecular Formula |
C12H14N2O4 |
|---|---|
Molecular Weight |
250.25 g/mol |
IUPAC Name |
methyl 6-methyl-4-(5-methylfuran-2-yl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C12H14N2O4/c1-6-4-5-8(18-6)10-9(11(15)17-3)7(2)13-12(16)14-10/h4-5,10H,1-3H3,(H2,13,14,16) |
InChI Key |
ZMWZTLRZAIXRMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2C(=C(NC(=O)N2)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















